molecular formula C11H11ClN2O2 B1387321 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid CAS No. 1048922-55-9

3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid

Cat. No.: B1387321
CAS No.: 1048922-55-9
M. Wt: 238.67 g/mol
InChI Key: LMGDISFVMJXNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid emerged from the broader historical trajectory of benzimidazole chemistry, which began with the initial synthesis of benzimidazole derivatives in the late 19th century. The foundational work on benzimidazole compounds traces back to 1872 when Hoebrecker first synthesized 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration processes. This early breakthrough established the methodological framework for subsequent benzimidazole synthetic approaches that would eventually lead to more complex substituted derivatives.

The specific compound under examination, with Chemical Abstracts Service registry number 1048922-55-9, represents a more recent development in benzimidazole chemistry, incorporating both chloro-substitution patterns and carboxylic acid functionalities that were not explored in the earliest benzimidazole research. The compound's discovery and characterization reflect the evolution of synthetic methodologies that allow for precise positional control of substituents on the benzimidazole core, particularly the strategic placement of chlorine at the 7-position and methyl substitution at the 1-position of the benzimidazole ring system.

Patent literature from the late 20th and early 21st centuries documents extensive research into benzimidazole derivatives for pharmaceutical applications, with numerous patent filings describing various substitution patterns and functional group modifications. The historical development of this compound family demonstrates the progressive refinement of synthetic strategies, moving from simple benzimidazole cores to highly functionalized derivatives with specific substituent patterns designed to modulate biological activity and physicochemical properties.

Position within Benzimidazole Chemistry

This compound occupies a distinctive position within the broader landscape of benzimidazole chemistry due to its specific substitution pattern and functional group arrangement. The compound represents a convergence of several important structural motifs commonly found in bioactive benzimidazole derivatives, including halogen substitution, alkyl substitution on the imidazole nitrogen, and carboxylic acid functionality.

The benzimidazole core structure consists of a fused benzene and imidazole ring system, which provides the fundamental scaffold for this compound. The strategic placement of the chlorine atom at the 7-position creates unique electronic properties through its electron-withdrawing inductive effects, which influence both the electron density distribution across the aromatic system and the compound's overall reactivity profile. This positional specificity distinguishes it from other chloro-substituted benzimidazole derivatives where halogen substitution occurs at different ring positions.

The N-methylation at the 1-position of the benzimidazole ring represents another crucial structural feature that affects the compound's chemical behavior. This substitution eliminates the potential for tautomerization commonly observed in unsubstituted benzimidazoles, providing enhanced chemical stability and predictable reactivity patterns. The propionic acid side chain attached at the 2-position further expands the compound's functional diversity, introducing hydrogen bonding capabilities and ionizable properties that significantly influence its solubility characteristics and potential interactions with biological targets.

Comparative analysis with related benzimidazole derivatives reveals that this compound shares structural similarities with other therapeutically relevant molecules while maintaining unique distinguishing features. The presence of both electron-withdrawing chloro substitution and electron-donating methyl substitution creates a balanced electronic environment that may contribute to specific binding affinities and selectivity profiles in biological systems.

Research Importance and Applications

The research significance of this compound stems from its potential applications across multiple domains of chemical and biological research. The compound's unique structural features make it a valuable tool for investigating structure-activity relationships within the benzimidazole family, particularly regarding the effects of specific substitution patterns on molecular properties and biological interactions.

In medicinal chemistry research, benzimidazole derivatives have demonstrated remarkable versatility, with applications ranging from antifungal and antiparasitic agents to more recent developments in oncology and neuroscience. The specific substitution pattern present in this compound provides researchers with opportunities to explore how positional chloro substitution influences target selectivity and potency compared to other halogenated benzimidazole derivatives. The propionic acid functionality introduces additional pharmacological considerations, potentially affecting absorption, distribution, and elimination characteristics.

The compound serves as an important synthetic intermediate in the development of more complex benzimidazole-based molecules. Its well-defined structure and commercially available status make it accessible for researchers investigating novel synthetic transformations and functional group modifications. The presence of multiple reactive sites, including the carboxylic acid group and the aromatic ring system, provides numerous possibilities for further chemical elaboration and derivatization.

Current research applications extend beyond traditional medicinal chemistry to include materials science investigations, where benzimidazole derivatives have shown promise in the development of organic electronic materials and coordination polymers. The compound's ability to participate in hydrogen bonding interactions through its carboxylic acid group, combined with the electron-accepting properties of the chloro-substituted aromatic system, makes it potentially useful in the design of supramolecular assemblies and crystalline materials with specific electronic or optical properties.

Table 1: Key Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1048922-55-9
Molecular Formula C₁₁H₁₁ClN₂O₂
Molecular Weight 238.67 g/mol
Physical State Solid
Density 1.4±0.1 g/cm³
Boiling Point 471.2±25.0 °C at 760 mmHg
Flash Point 238.8±23.2 °C
International Union of Pure and Applied Chemistry Name 3-(7-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid

Table 2: Structural Identifiers and Chemical Descriptors

Descriptor Type Value Reference
Simplified Molecular Input Line Entry System CN1C2=C(C=CC=C2Cl)N=C1CCC(=O)O
International Chemical Identifier InChI=1S/C11H11ClN2O2/c1-14-9(5-6-10(15)16)13-8-4-2-3-7(12)11(8)14/h2-4H,5-6H2,1H3,(H,15,16)
International Chemical Identifier Key LMGDISFVMJXNBH-UHFFFAOYSA-N
Logarithm of Partition Coefficient 2.39
Topological Polar Surface Area 55.12 Ų
Refractive Index 1.635

The compound's research importance is further enhanced by its role in advancing our understanding of benzimidazole chemistry and its potential applications in developing novel therapeutic agents. The specific combination of structural features present in this molecule provides researchers with a well-characterized platform for exploring how subtle modifications to benzimidazole scaffolds can lead to significant changes in biological activity and physicochemical properties.

Properties

IUPAC Name

3-(7-chloro-1-methylbenzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-14-9(5-6-10(15)16)13-8-4-2-3-7(12)11(8)14/h2-4H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGDISFVMJXNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=CC=C2)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (6-Chloro-1-phenyl)-1H-benzimidazol-2-yl) Propanoic acid

A mixture of 4-chlorobenzene-1,2-diamine (A, 10 g, 0.070 mol) and succinic acid (25 g, 0.211 mol) in diluted \$$HCl\$$ (100 mL) is stirred for 4 hours under reflux. The mixture is then cooled to 0-5°C, filtered, and washed with 50 mL of water to yield a solid product (8.0 g, 50% yield).

Characterization Data

  • Melting point: 176-178°C
  • IR (KBr \$$\nu\$$ cm-1): 892, 961, 991, 1109 (C−O str), 1599, 1690 (C=O), 2995, 3203 (NH)
  • 1H NMR (DMSO-d6) \$$\delta\$$ (ppm): 2.78 (t, 2H, -CH2CH2-), 3.01 (t, 2H, -CH2CH2-), 7.12 (dd, 1H, J=8.7 and 1.8 Hz, Ar-H), 7.47 (d, 1H, J=8.4 Hz, Ar-H), 7.51 (d, 1H, J=1.8 Hz)
  • MS (m/z): 223.04 (M-1) Anal. calcd.

Synthesis of Ethyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)propanoate

Compound 1 (8.0 g, 0.0357 mol) is dissolved in ethanol (50 mL), followed by the addition of concentrated sulfuric acid (1 mL). The mixture is refluxed for 4 hours. After completion, the reaction mass is neutralized with saturated \$$NaHCO3\$$ solution, and the product is extracted with ethyl acetate (2 × 50 mL). The combined organic layers are dried over anhydrous \$$Na2SO_4\$$, and the solvent is removed under reduced pressure to afford the desired product (6 g, 75%).

Characterization Data

  • 1HNMR (CDCl3) \$$\delta\$$ (ppm): 1.25 (t, 3H, -CH3), 2.89 (t, 2H, -CH2CH2-), 3.18 (t, 2H, -CH2CH2-), 4.14 (q, 2H, -CH2-), 7.22 (dd, 1H, J=8.4, 1.8 Hz, Ar-H), 7.44 (d, 1H, J =8.4 Hz, Ar-H), 7.52 (d, 1H, J =1.5 Hz, Ar-H)
  • MS (m/z): 274.98 (M+Na) Anal. calcd.

Synthesis of 3-(6-chloro-1H-benzo[d]imidazol-2-yl) propane hydrazide

A mixture of compound 2 (8 g, 0.031 mol) and hydrazine hydrate (7.8 mL, 0.155 mol) in toluene (15 mL) is refluxed for 2 hours, then cooled and filtered to obtain a white solid (5 g, 66% yield).

Characterization Data

  • Melting point: 180-182°C
  • IR (KBr \$$\nu\$$ cm-1): 1138, 1225, 1307, 1343, 1395, 1449, 1599, 1670 (C=O), 2965, 3206 (NH)
  • 1HNMR (DMSO-d6) \$$\delta\$$ (ppm): 2.57 (t, 2H,-CH2CH2-), 3.00 (t, 2H, -CH2CH2), 3.61 (s, 2H, -NH2), 7.14 (dd

Synthesis of 2-methyl chloride-1-methyl-1H-benzimidazole-5-carboxylic acid

61.2g of 3-amino-4-methylamino benzoic acid hydrochloride and 400ml of \$$DMF\$$ are added into a 1000 mL reaction flask. The temperature is slowly raised to 50°C, and 30ml of chloroacetyl chloride is added dropwise to react for 2 hours. The raw material is controlled below 0.2% through \$$HPLC\$$ monitoring. 400ml of ethyl acetate is added, and the mixture is cooled to 0°C and filtered to obtain a raw product of 2-methyl chloride-1-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride. The raw product is dissolved into a mixed solvent of 400ml of water and 400ml of acetonitrile. The \$$pH\$$ value is adjusted to 4-5 with 3N aqueous sodium hydroxide to precipitate the solid, which is then filtered and washed with the mixed solvent of water and acetonitrile (with a volume proportion of 1/3) to obtain 2-methyl chloride-1-methyl-1H-benzimidazole-5-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Research

The compound has garnered attention in pharmaceutical research, particularly for its potential applications in drug development and proteomics. The benzoimidazole structure is a common motif in various bioactive compounds, suggesting that this compound may exhibit similar biological properties.

Synthesis and Characterization

Several methods have been reported for synthesizing this compound, emphasizing the importance of optimizing reaction conditions to achieve high yield and purity. The synthesis typically involves:

  • Formation of the benzoimidazole core through cyclization reactions.
  • Substitution reactions to introduce the propionic acid moiety.

Case Studies and Research Findings

While specific case studies focusing solely on 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid are scarce, the following insights can be drawn from related research:

  • Proteomics Applications: The compound has been utilized in proteomics studies to understand protein interactions and modifications that may lead to therapeutic advancements.
  • Drug Development: Preliminary studies suggest that derivatives of benzoimidazole can serve as lead compounds in developing new drugs targeting specific diseases, including cancer and infections.

Mechanism of Action

The mechanism of action of 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and inferred properties among 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid and related compounds:

Compound Name Substituents on Benzoimidazole Core Side Chain Key Functional Groups Molecular Weight (g/mol) Potential Applications
This compound 7-Cl, 1-Me Propionic acid -COOH, Cl, Me ~268.7 (calc.) Enzyme inhibition, drug lead
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzoimidazol-2-yl]propenoic acid [1] 7-NO₂, 5-CF₃, 1-H Propenoic acid -COOH, NO₂, CF₃ 315 (MS data) Synthetic intermediate
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-Me-benzoimidazol-2-yl)butanoic acid [3] 5-Bn(HEA), 1-Me Butanoic acid -COOH, NH, -OH ~399.4 (calc.) Bioactive molecule development
(S)-Amino-3-[3-{6-(2-MePh)}pyridyl]-propionic acid [4] Pyridyl-linked 2-MePh Propionic acid -COOH, NH₂, pyridyl ~326.3 (calc.) GLP-1 receptor modulation

Key Observations:

  • Substituent Effects: The chloro group in the target compound is electron-withdrawing, which may enhance the acidity of the propionic acid side chain compared to methyl or amino substituents. In contrast, the nitro and trifluoromethyl groups in [1] are stronger electron-withdrawing groups, likely increasing reactivity and metabolic stability .
  • Side Chain Length: The propionic acid (C3) in the target compound versus butanoic acid (C4) in [3] may influence logP and bioavailability.
  • Therapeutic Potential: While [4] is linked to diabetes treatment via GLP-1 modulation, the target compound’s chloro and methyl groups suggest divergent applications, such as antimicrobial or kinase inhibition, based on benzoimidazole trends .

Biological Activity

3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid, with the molecular formula C11H11ClN2O2C_{11}H_{11}ClN_{2}O_{2} and a molar mass of 238.67 g/mol, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. The compound features a benzoimidazole ring substituted with a chlorine atom and a propionic acid moiety, which may influence its interactions with biological systems.

Structural Characteristics

The compound's structure is characterized by:

  • Benzoimidazole Core : This structure is known for its ability to engage in hydrogen bonding and other molecular interactions.
  • Chlorine Substitution : The presence of the chlorine atom at the 7-position may enhance the compound’s reactivity and selectivity towards biological targets.
  • Propionic Acid Moiety : This functional group can participate in various biochemical interactions, potentially affecting the compound's pharmacological profile.

Molecular Formula

Molecular Formula C11H11ClN2O2\text{Molecular Formula }C_{11}H_{11}ClN_{2}O_{2}

Table of Similar Compounds

Compound NameMolecular FormulaKey Features
3-(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acidC11H11ClN2O2C_{11}H_{11}ClN_{2}O_{2}Similar benzoimidazole structure but different chlorine positioning
4-(Chloro-phenyl)-propanoic acidC10H11ClO2C_{10}H_{11}ClO_{2}Contains a phenyl group instead of a benzoimidazole ring
2-(4-Chlorophenyl)propanoic acidC10H11ClO2C_{10}H_{11}ClO_{2}Another variant with chlorophenyl substitution

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are essential for understanding its therapeutic potential. The specific mechanisms are yet to be fully elucidated, but preliminary studies suggest:

  • Protein Binding : The compound may bind to specific proteins, influencing their activity.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways, similar to other compounds in its class.

Q & A

Q. What emerging technologies can accelerate the development of this compound for therapeutic applications?

  • Methodological Answer : Integrate lab-on-a-chip microfluidics for rapid reaction optimization and cryo-EM to visualize compound-target interactions at near-atomic resolution . Blockchain-enabled data sharing platforms enhance collaborative validation of experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.